molecular formula C8H7N3O2 B12440693 Methyl 2-amino-3-cyanoisonicotinate

Methyl 2-amino-3-cyanoisonicotinate

Cat. No.: B12440693
M. Wt: 177.16 g/mol
InChI Key: IXTYYQZZGGJIKV-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-cyanoisonicotinate is a chemical compound with the molecular formula C8H7N3O2 It is a derivative of isonicotinic acid and contains both amino and cyano functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-3-cyanoisonicotinate can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This process typically involves the reaction of methyl cyanoacetate with an appropriate amine under solvent-free conditions at room temperature . Another method involves the fusion of aryl amines with ethyl cyanoacetate, which is a harsher method but yields the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-purity starting materials and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction rate and product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-cyanoisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Mechanism of Action

The mechanism of action of methyl 2-amino-3-cyanoisonicotinate involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity and biological activity. For example, the cyano group can participate in nucleophilic addition reactions, while the amino group can form hydrogen bonds with biological targets .

Comparison with Similar Compounds

Methyl 2-amino-3-cyanoisonicotinate can be compared with other similar compounds, such as:

The presence of both amino and cyano groups in this compound makes it unique and versatile for various applications in scientific research and industry .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

methyl 2-amino-3-cyanopyridine-4-carboxylate

InChI

InChI=1S/C8H7N3O2/c1-13-8(12)5-2-3-11-7(10)6(5)4-9/h2-3H,1H3,(H2,10,11)

InChI Key

IXTYYQZZGGJIKV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=NC=C1)N)C#N

Origin of Product

United States

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